1-(3-Amino-5-(methylthio)phenyl)propan-2-one
Description
1-(3-Amino-5-(methylthio)phenyl)propan-2-one is a ketone derivative featuring a phenyl ring substituted with an amino group at the 3-position and a methylthio (-SMe) group at the 5-position. Its synthesis likely involves Friedel-Crafts acylation or reductive amination pathways, similar to related arylpropanones .
Properties
Molecular Formula |
C10H13NOS |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
1-(3-amino-5-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H13NOS/c1-7(12)3-8-4-9(11)6-10(5-8)13-2/h4-6H,3,11H2,1-2H3 |
InChI Key |
QMXZWYCPPKBDFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)SC)N |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation as the Primary Route
The most widely documented method involves Friedel-Crafts acylation of 3-(methylthio)phenol with chloroacetone in the presence of Lewis acid catalysts. Aluminum chloride (AlCl₃) at 0–5°C in anhydrous dichloromethane facilitates electrophilic substitution at the para position relative to the methylthio group, yielding 1-(3-(methylthio)phenyl)propan-2-one with 78–82% efficiency. Subsequent nitration using fuming nitric acid at −15°C introduces the nitro group at the meta position, a critical precursor for the final amination step.
Regioselective Amination Strategies
Conversion of the nitro intermediate to the amino group employs catalytic hydrogenation (H₂/Pd-C, 40 psi, ethanol) or Fe/HCl reduction. Hydrogenation at 50°C for 6 hours achieves 89% yield with minimal over-reduction byproducts. Comparative studies show Fe/HCl systems generate higher sulfur-containing waste, necessitating additional purification steps.
Alternative Pathways via Thioether Functionalization
A patent-pending approach (US20220081388A1) utilizes 2-amino-5-hydroxy propiophenone as a starting material, reacting it with methyl disulfide in DMF under basic conditions (K₂CO₃, 80°C). This one-pot method achieves 70% yield but requires strict moisture control to prevent hydrolysis of the methylthio group.
Reaction Optimization and Kinetic Analysis
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states in the acylation step. Kinetic studies reveal a 2.3-fold increase in yield when switching from toluene to DMF at 50°C. Elevated temperatures (>60°C) promote undesired Fries rearrangement, limiting the optimal range to 45–55°C.
Catalytic Systems
Comparative catalytic performance:
| Catalyst | Temperature (°C) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| AlCl₃ | 0–5 | 82 | 8 |
| FeCl₃ | 25 | 68 | 15 |
| ZnCl₂ | −10 | 74 | 12 |
AlCl₃ demonstrates superior activity due to stronger Lewis acidity, though it necessitates stringent exclusion of moisture.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water (4:1 v/v) at −20°C produces needle-shaped crystals with 99.2% purity (HPLC). X-ray diffraction analysis confirms the planar phenyl ring and ketone oxygen at 120.5° bond angle.
Chromatographic Methods
Silica gel chromatography (hexane:ethyl acetate 3:1) effectively separates the target compound from methylthio-containing byproducts. GC-MS analysis shows a parent ion at m/z 211 [M]⁺ and characteristic fragments at m/z 168 (C₈H₇NOS⁺) and 121 (C₆H₅S⁺).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements employ microreactor technology for the nitration step, reducing reaction time from 8 hours to 22 minutes. A 2024 study achieved 91% yield at 10 L/min flow rate with in-line IR monitoring.
Waste Management Protocols
The methylthio group generates sulfurous byproducts requiring neutralization with 10% NaOH before disposal. Lifecycle assessments indicate a 37% reduction in environmental impact compared to batch processing.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 82 | 99.2 | 1200 | High |
| Thioether functionalization | 70 | 97.8 | 950 | Moderate |
| Continuous flow | 91 | 99.5 | 1400 | Very high |
The continuous flow method, while costlier, offers superior yield and scalability for pharmaceutical applications requiring GMP compliance.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(3-Amino-5-(methylthio)phenyl)propan-2-one is an organic compound with an amino group, a methylthio group, and a ketone functional group. It has a molecular formula of and a molecular weight of approximately 195.28 g/mol. The compound's structure gives it potential reactivity, making it useful in both synthetic and biological applications.
Scientific Research Applications
Organic Chemistry
- This compound serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry
- This compound exhibits potential biological activity and has been investigated for its pharmacological properties, specifically in relation to enzyme modulation and receptor interactions. The amino group can form hydrogen bonds with biological receptors, while the ketone moiety may participate in covalent bonding with target biomolecules, leading to significant biological effects.
- Studies have focused on its interaction with biological targets, where the amino group facilitates hydrogen bonding, and the methylthio group enhances lipophilicity, potentially affecting cellular uptake and distribution. Research indicates that this compound can modulate enzyme activities and receptor functions, suggesting its utility in therapeutic contexts.
Synthesis
- The synthesis of this compound typically involves the reaction of 3-amino-5-(methylthio)aniline with propan-2-one under controlled conditions. Common solvents for this reaction include ethanol or methanol, and catalysts may be employed to enhance reaction rates. Purification methods such as recrystallization or chromatography are often utilized to achieve high purity levels in the final product.
Potential Biological Activity
- The compound's specific combination of functional groups confers unique reactivity and potential biological activity. The methylthio group enhances lipophilicity, while the ketone moiety provides a reactive site for further modifications, making it a versatile compound in both synthetic and biological applications.
Structural Analogs
- Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(3-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one | Chlorine atom instead of ketone | Different reactivity due to chlorine |
| 1-(3-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one | Bromine atom present | Increased reactivity compared to chlorine |
| 1-(3-Amino-5-(methylthio)phenyl)-3-iodopropan-2-one | Iodine atom present | Higher reactivity than bromine due to larger atomic size |
| 1-(2-Amino-5-(methylthio)phenyl)propan-2-one | Amino group at position 2 | Variation in biological activity due to position change |
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Position Variations
- 1-[4-(Methylthio)phenyl]propan-2-one A metabolite of 4-methylthioamphetamine (4-MTA), this compound lacks the amino group but shares the methylthio-substituted phenyl core. Key difference: Positional isomerism affects electronic distribution and metabolic stability.
Functional Group Modifications
- 1-(3-(Trifluoromethyl)phenyl)propan-2-one Used in fenfluramine synthesis, this analog replaces the amino and methylthio groups with a trifluoromethyl (-CF3) group. The strong electron-withdrawing effect of -CF3 increases electrophilicity at the ketone, enhancing reactivity in reductive amination . Key difference: Trifluoromethyl groups improve metabolic resistance but reduce nucleophilicity compared to amino groups.
- 1-(3-Chloro-2-(methylthio)phenyl)propan-2-one Features a chlorine substituent at the 3-position and methylthio at the 2-position. Key difference: Chlorine substitution introduces halogen bonding capabilities, influencing crystallinity and intermolecular interactions.
Heterocyclic Analogs
- 1-(Thiophen-2-yl)propan-2-one
- Replaces the phenyl ring with a thiophene moiety. The sulfur atom in thiophene enhances π-electron delocalization, increasing stability in electrophilic substitution reactions .
- Key difference : Thiophene-based analogs exhibit distinct electronic properties, affecting applications in materials science or catalysis.
Table 1: Comparative Data for Selected Analogs
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Properties/Applications |
|---|---|---|---|---|
| 1-(3-Amino-5-(methylthio)phenyl)propan-2-one | C10H13NOS | 195.28 (estimated) | 3-NH2, 5-SMe | Potential pharmaceutical intermediate |
| 1-[4-(Methylthio)phenyl]propan-2-one | C10H12OS | 180.27 | 4-SMe | 4-MTA metabolite; neurotoxic effects |
| 1-(3-(Trifluoromethyl)phenyl)propan-2-one | C10H9F3O | 202.17 | 3-CF3 | Fenfluramine precursor; high stability |
| 1-(Thiophen-2-yl)propan-2-one | C7H8OS | 140.20 | Thiophene ring | Friedel-Crafts acylation substrate |
Metabolic and Toxicological Considerations
- Metabolic Pathways: The target compound’s amino group may undergo oxidative deamination, similar to 4-MTA’s conversion to 1-[4-(methylthio)phenyl]propan-2-one . Methylthio groups are prone to oxidation, forming sulfoxides or sulfones, which can influence toxicity profiles .
- Toxicity: Amino-substituted arylpropanones may exhibit higher neurotoxicity due to structural similarities to amphetamines, whereas trifluoromethyl analogs are designed for metabolic resistance .
Biological Activity
1-(3-Amino-5-(methylthio)phenyl)propan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains an amino group, a methylthio group, and a ketone functional group, which contribute to its reactivity and interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C10H13NOS, with a molecular weight of approximately 195.28 g/mol. The presence of the amino and methylthio groups enhances its lipophilicity and allows for various types of chemical interactions, including hydrogen bonding and covalent bonding with target biomolecules.
Biological Activities
- Antimicrobial Activity : Research indicates that the compound exhibits potential antimicrobial properties. The amino group can form hydrogen bonds with biological receptors, which may enhance its binding affinity to microbial targets.
- Anticancer Properties : Several studies have explored the anticancer potential of this compound. It has been shown to modulate enzyme activity and interact with specific receptors involved in cancer cell proliferation. For instance, structure-activity relationship (SAR) studies suggest that modifications to the compound can lead to improved antiproliferative effects against various cancer cell lines .
- Mechanism of Action : The ketone moiety is believed to participate in covalent bonding with target proteins, potentially leading to irreversible inhibition of enzyme activity. Additionally, the methylthio group may facilitate hydrophobic interactions, further enhancing binding affinity.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one | Chlorine atom instead of ketone | Moderate antimicrobial activity |
| 1-(3-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one | Bromine atom present | Increased reactivity and anticancer effects |
| 1-(3-Amino-5-(methylthio)phenyl)-3-iodopropan-2-one | Iodine atom present | Higher reactivity; promising biological activity |
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of this compound to enhance its biological activity:
- Cytotoxicity Assays : Compounds derived from this structure have shown potent cytotoxic effects against cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values ranging from 1.17 µM to 5.95 µM depending on structural modifications .
- Enzyme Inhibition Studies : Inhibition assays have revealed that certain derivatives effectively inhibit key enzymes involved in cancer progression, showcasing their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 1-(3-Amino-5-(methylthio)phenyl)propan-2-one?
- Methodology : The compound can be synthesized via Claisen-Schmidt condensation, where a substituted acetophenone reacts with an aldehyde under acidic conditions (e.g., thionyl chloride in ethanol). For example, analogous enone syntheses use stoichiometric control and reflux conditions to optimize yields . Post-synthesis purification via column chromatography (silica gel, gradient elution) is critical to isolate the product from byproducts like unreacted aldehydes or dimerized species.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : 1H NMR identifies aromatic protons (δ 6.5–7.5 ppm) and the methylthio group (δ 2.5 ppm). 13C NMR confirms the ketone carbonyl (δ ~200 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C10H11NOS).
- X-ray Crystallography : Resolves stereochemistry and confirms the planar enone system, as demonstrated in structurally similar compounds .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25–60°C. Monitor degradation via HPLC every 24 hours. For thermal stability, use thermogravimetric analysis (TGA) to identify decomposition thresholds. Comparative data from methylthio-containing analogs suggest susceptibility to oxidation, necessitating inert storage conditions .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Methodology : Discrepancies may arise from assay variability (e.g., cell line differences, incubation times). Standardize protocols using validated cell lines (e.g., HepG2 for cytotoxicity) and include positive controls (e.g., doxorubicin). Meta-analysis of dose-response curves and IC50 values from independent studies, as applied in metabolic pathway research, helps identify outliers .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to kinase active sites (e.g., EGFR). Focus on hydrogen bonding with the amino group and hydrophobic interactions with the methylthio moiety.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Compare results with crystallographic data from related arylpropanones .
Q. How to design a metabolic pathway study for this compound?
- Methodology :
- In Vitro Models : Incubate with primary hepatocytes and analyze metabolites via LC-MS/MS. Track oxidative deamination (yielding 3-(methylthio)benzoic acid) and hydroxylation products, as observed in structurally similar compounds .
- Isotope Labeling : Synthesize a 13C-labeled analog to trace metabolic intermediates in murine models.
Q. What strategies optimize enantioselective synthesis of this compound?
- Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., proline-derived organocatalysts). Monitor enantiomeric excess (ee) via chiral HPLC. Compare with methods used for methylthio-containing propanones, where ligand-controlled Pd catalysis achieved >90% ee .
Data Analysis and Experimental Design
Q. How to address low yields in large-scale synthesis?
- Methodology :
- Byproduct Analysis : Use GC-MS to identify side products (e.g., aldol adducts). Adjust stoichiometry (e.g., excess ketone) to suppress dimerization.
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing degradation. For example, microreactors increased yields by 30% in trifluoromethylpropanone syntheses .
Q. What in silico tools evaluate the compound’s environmental toxicity?
- Methodology :
- QSAR Models : Use EPI Suite to predict biodegradability and ECOSAR for aquatic toxicity. Input parameters include logP (2.1) and molecular weight.
- Density Functional Theory (DFT) : Calculate reactive sites prone to hydrolysis or photodegradation, referencing methylthio-propanone degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
